![molecular formula C19H25FN2O2 B2689171 1-(4-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}cyclopropane-1-carboxamide CAS No. 2380142-38-9](/img/structure/B2689171.png)
1-(4-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}cyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}cyclopropane-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a morpholinyl group, and a cyclopropane carboxamide moiety
准备方法
The synthesis of 1-(4-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}cyclopropane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Attachment of the Morpholinyl Group: The morpholinyl group can be attached through a nucleophilic substitution reaction, where a morpholine molecule reacts with an appropriate electrophilic intermediate.
Formation of the Carboxamide Moiety: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
化学反应分析
1-(4-Fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Hydrolysis: Hydrolysis reactions can occur in the presence of acidic or basic conditions, leading to the breakdown of the carboxamide moiety into corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-Fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}cyclopropane-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways, providing insights into its mechanism of action.
Chemical Biology: The compound is utilized in chemical biology to probe the interactions between small molecules and biological macromolecules.
Industrial Applications: It may have applications in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
作用机制
The mechanism of action of 1-(4-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research or therapeutic applications.
相似化合物的比较
1-(4-Fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}cyclopropane-1-carboxamide can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-3-(4-morpholin-4-yl-phenylamino)-pyrrolidine-2,5-dione: This compound shares structural similarities but differs in the presence of a pyrrolidine-2,5-dione moiety.
1-(4-Methoxy-phenyl)-3-morpholin-4-yl-propan-1-one: This compound has a methoxy group instead of a fluorophenyl group and a propan-1-one moiety instead of a cyclopropane carboxamide.
1-(4-Chloro-phenyl)-3-morpholin-4-yl-propan-1-one: This compound has a chloro group instead of a fluorophenyl group and a propan-1-one moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological properties and reactivity compared to its analogs.
属性
IUPAC Name |
1-(4-fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O2/c20-16-4-2-15(3-5-16)19(8-9-19)17(23)21-14-18(6-1-7-18)22-10-12-24-13-11-22/h2-5H,1,6-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMAQLJTCJYBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2(CC2)C3=CC=C(C=C3)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
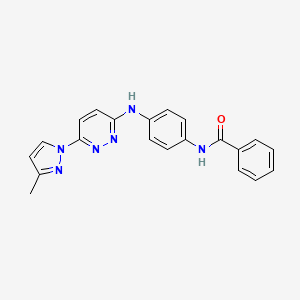
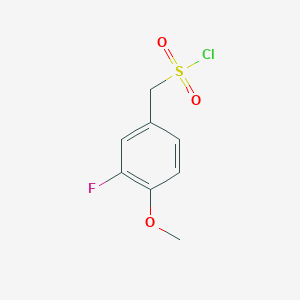
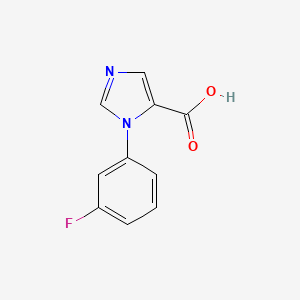
![1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2689096.png)
![(5R,7S)-N-(1-Cyanocyclobutyl)-1,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2689098.png)
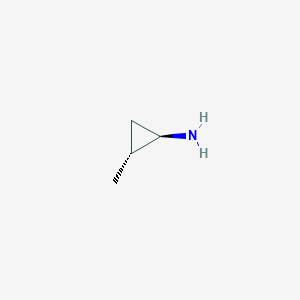
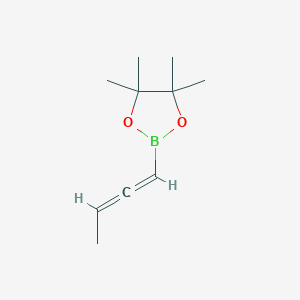
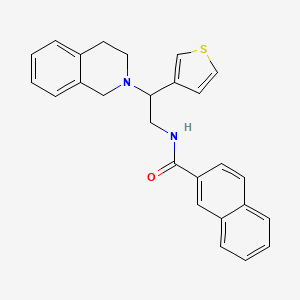
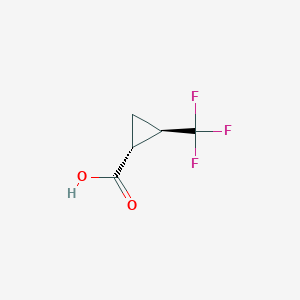
![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2689105.png)
![2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2689106.png)
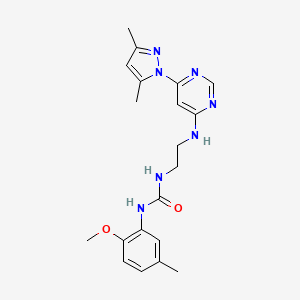
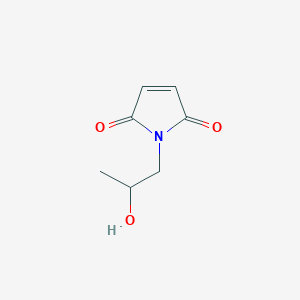
![3,4-dimethoxy-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2689110.png)
